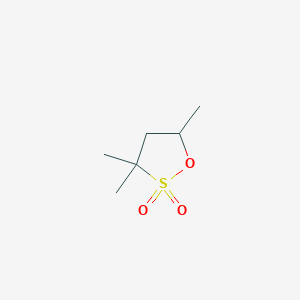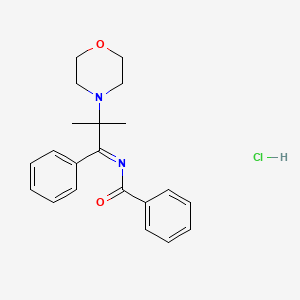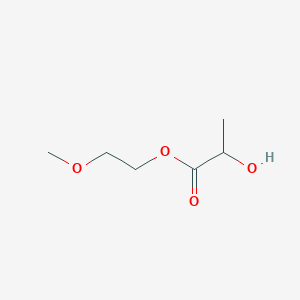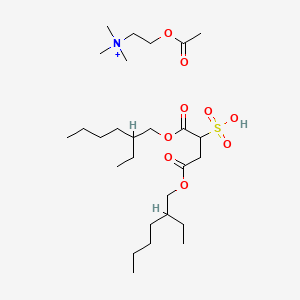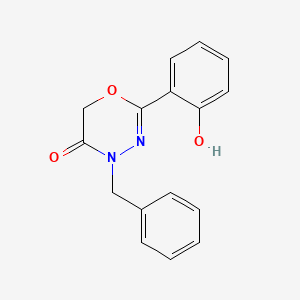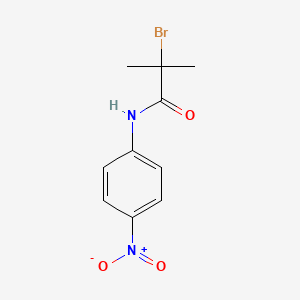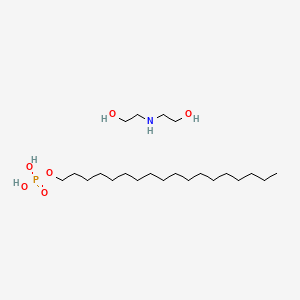![molecular formula C18H20N2O2S2 B12796358 N-[2-(2-benzamidoethyldisulfanyl)ethyl]benzamide CAS No. 5205-42-5](/img/structure/B12796358.png)
N-[2-(2-benzamidoethyldisulfanyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 111222 is a compound that has been studied extensively for its potential applications in various fields, including medicinal chemistry and materials science. It is known for its unique structural properties and bioactivity, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NSC 111222 typically involves multi-step organic reactions. One common method includes the condensation of specific aromatic aldehydes with amines under controlled conditions, followed by cyclization and purification steps. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of NSC 111222 may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification techniques such as crystallization, distillation, and chromatography are crucial to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions: NSC 111222 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Catalysts such as palladium on carbon, specific solvents, and temperature control.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
NSC 111222 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: NSC 111222 is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research has explored its potential use in the treatment of certain diseases, particularly in the field of oncology, where it may exhibit anticancer properties.
Industry: NSC 111222 is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of NSC 111222 involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and the biological context in which it is used.
Vergleich Mit ähnlichen Verbindungen
NSC 125973: Known for its anticancer properties and similar structural features.
NSC 515776: Another compound with potential therapeutic applications, particularly in the field of oncology.
Uniqueness: NSC 111222 stands out due to its unique combination of structural properties and bioactivity
Eigenschaften
CAS-Nummer |
5205-42-5 |
|---|---|
Molekularformel |
C18H20N2O2S2 |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
N-[2-(2-benzamidoethyldisulfanyl)ethyl]benzamide |
InChI |
InChI=1S/C18H20N2O2S2/c21-17(15-7-3-1-4-8-15)19-11-13-23-24-14-12-20-18(22)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22) |
InChI-Schlüssel |
RDXMIGPSLSXUGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCCSSCCNC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


